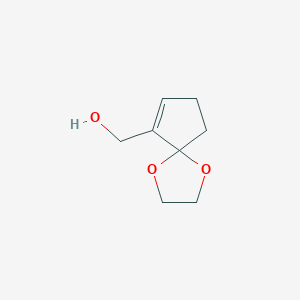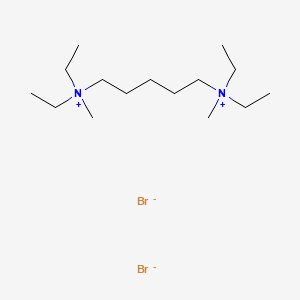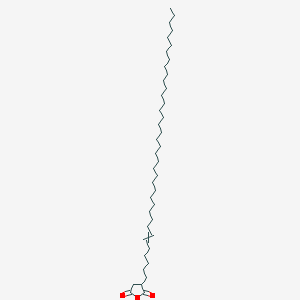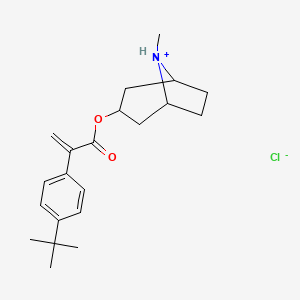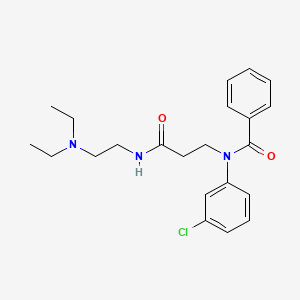
Benzanilide, 3'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- is a complex organic compound with the molecular formula C22H28ClN3O2. This compound is part of the benzanilide family, which is known for its diverse applications in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- can be achieved through a diversity-oriented synthesis approach. One common method involves the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts . This method demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields. The reaction conditions typically involve the use of oxidants such as PhI(OAc)2, NaIO4, and H2O2 in a TFA (trifluoroacetic acid)/TFAA (trifluoroacetic anhydride) cosolvent system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like H2O2 and NaIO4.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H2O2, NaIO4, PhI(OAc)2
Reduction: LiAlH4, NaBH4
Substitution: NBS (N-bromosuccinimide), NaOH
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted benzanilides .
科学的研究の応用
Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- has several scientific research applications:
Chemistry: Used in the synthesis of diverse small molecule libraries for drug discovery.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, as a DNA-PK inhibitor, it interferes with the DNA repair process by inhibiting the DNA-dependent protein kinase (DNA-PK) enzyme . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Benzanilide: The parent compound without the chloro and diethylamino groups.
3’-Chloro-N-(2-((2-(dimethylamino)ethyl)carbamoyl)ethyl)benzanilide: A similar compound with a dimethylamino group instead of a diethylamino group.
N-(3-Chlorophenyl)-N-(2-(diethylamino)ethyl)benzamide: Another related compound with similar structural features.
特性
CAS番号 |
79565-71-2 |
|---|---|
分子式 |
C22H28ClN3O2 |
分子量 |
401.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-N-[3-[2-(diethylamino)ethylamino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C22H28ClN3O2/c1-3-25(4-2)16-14-24-21(27)13-15-26(20-12-8-11-19(23)17-20)22(28)18-9-6-5-7-10-18/h5-12,17H,3-4,13-16H2,1-2H3,(H,24,27) |
InChIキー |
ORKIZHZYGTVKQK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


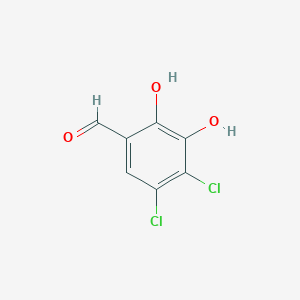
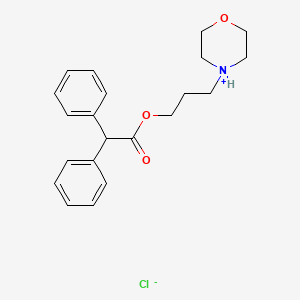


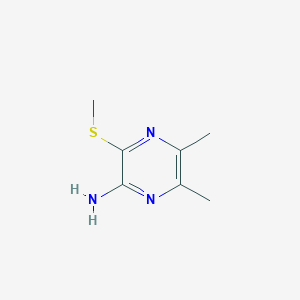
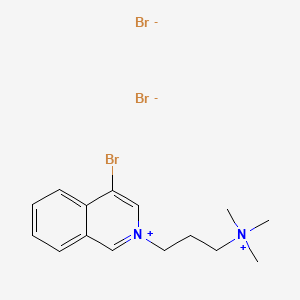
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)
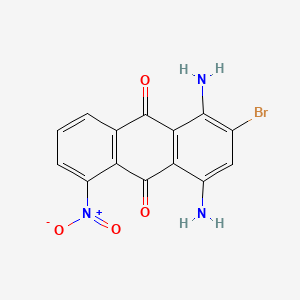
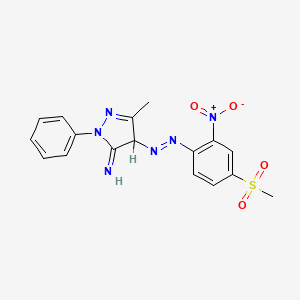
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
